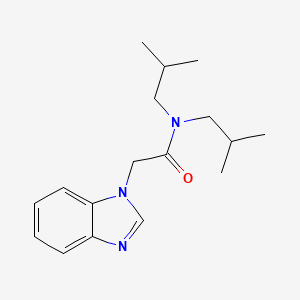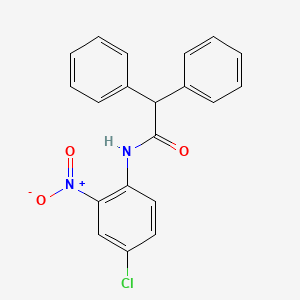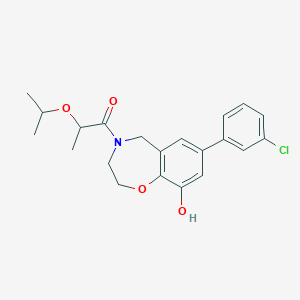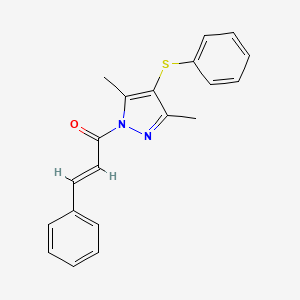![molecular formula C20H17N3O B5362669 3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the formation of a covalent bond with the damaged DNA. This covalent bond results in a change in the electronic structure of the compound, leading to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to selectively bind to damaged DNA, making it a useful tool for studying DNA damage and repair mechanisms. Additionally, this compound has been shown to have low toxicity, making it a safe tool for scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its high selectivity for damaged DNA, its low toxicity, and its ability to emit a fluorescent signal upon binding to damaged DNA. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment for detecting the fluorescent signal.
Future Directions
There are many potential future directions for research involving 3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of research could involve the development of new methods for synthesizing this compound, potentially leading to more efficient and cost-effective methods. Additionally, this compound could be further studied for its potential applications in other areas of scientific research, such as cancer biology and drug discovery. Finally, this compound could be used as a starting point for the development of new fluorescent probes for detecting DNA damage and other biomolecules.
Synthesis Methods
The synthesis of 3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-(allyloxy)phenylboronic acid with 2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yield.
Scientific Research Applications
The compound 3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit a fluorescent signal, making it a useful tool for studying DNA damage and repair mechanisms.
properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-3-12-24-17-10-8-15(9-11-17)13-16(14-21)20-22-18-6-4-5-7-19(18)23(20)2/h3-11,13H,1,12H2,2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBHBPIRCZKLTJ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)OCC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)OCC=C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)


![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)

![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)

![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5362679.png)
